![molecular formula C14H25F3N2O5 B12374931 (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule. It is characterized by the presence of isotopically labeled nitrogen (^15N) and carbon (^13C) atoms, which are often used in scientific research to trace molecular pathways and interactions. The trifluoroacetic acid component adds to the compound’s stability and solubility in various solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid typically involves multiple steps:
Isotopic Labeling: The starting materials are isotopically labeled amino acids, which are synthesized using ^15N and ^13C precursors.
Peptide Bond Formation: The labeled amino acids undergo peptide bond formation through condensation reactions, often facilitated by coupling reagents like EDCI or DCC.
Protection and Deprotection: Protecting groups are used to prevent side reactions during synthesis. These groups are later removed under specific conditions.
Final Assembly: The final compound is assembled through a series of condensation and purification steps, ensuring the correct stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions for higher yields and purity, using automated synthesizers, and employing large-scale purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The isotopically labeled compound is used in NMR spectroscopy to study molecular structures and dynamics. It helps in understanding reaction mechanisms and molecular interactions.
Biology
In biological research, the compound is used to trace metabolic pathways and protein interactions. The isotopic labels allow for precise tracking of the compound within biological systems.
Medicine
The compound can be used in drug development and pharmacokinetics studies to understand the distribution and metabolism of drugs.
Industry
In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique isotopic labeling provides insights into reaction mechanisms and material properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to study these interactions in detail, revealing the pathways and mechanisms involved. For example, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid: Similar structure but without isotopic labeling.
(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-methylpentanoyl]amino]-3-methylpentanoic acid: Labeled with ^15N but not ^13C.
Uniqueness
The unique combination of ^15N and ^13C labeling in (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid allows for detailed studies of molecular interactions and pathways. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope.
Eigenschaften
Molekularformel |
C14H25F3N2O5 |
|---|---|
Molekulargewicht |
365.30 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H24N2O3.C2HF3O2/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3;3-2(4,5)1(6)7/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-,10-;/m0./s1/i2+1,3+1,6+1,7+1,9+1,11+1,13+1; |
InChI-Schlüssel |
HLGNYRXYXQCEQW-PARMHCJRSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)N[13C](=O)[13C@H]([13CH2][13CH]([13CH3])[13CH3])[15NH2].C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


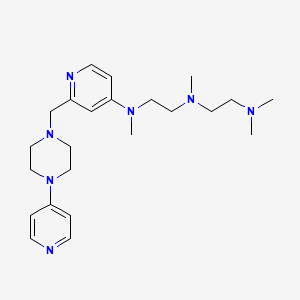
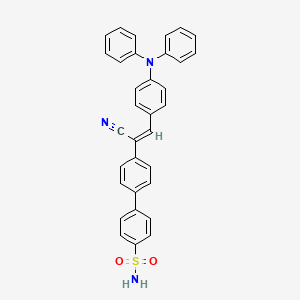
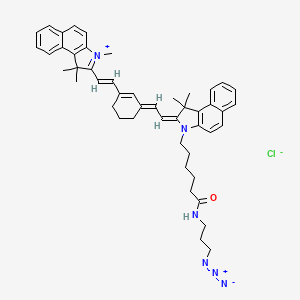
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
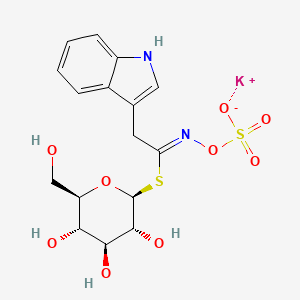
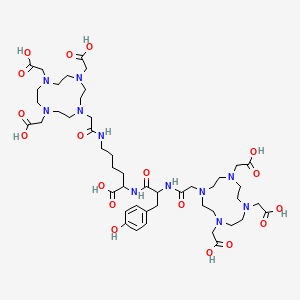

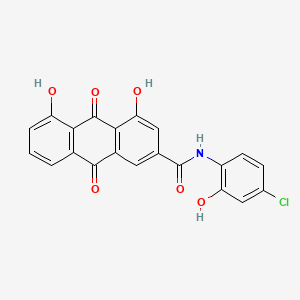
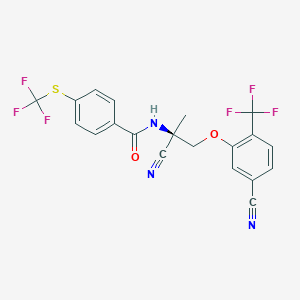
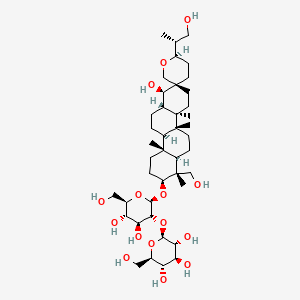
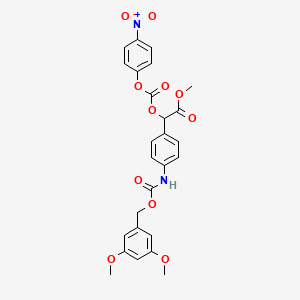

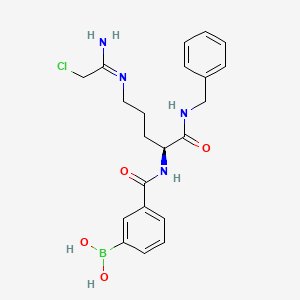
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)
